molecular formula C10H8FLiO3 B6221100 lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate CAS No. 2757999-65-6

lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate

Cat. No.: B6221100
CAS No.: 2757999-65-6
M. Wt: 202.1
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Description

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is a chemical compound with a molecular formula of C10H8FLO3 It is characterized by the presence of a lithium ion, a 4-fluorophenyl group, and an oxetane ring attached to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate typically involves the reaction of 4-fluorophenylacetic acid with oxetane-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a lithium base, such as lithium hydroxide, to facilitate the formation of the lithium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl oxetane carboxylates.

Scientific Research Applications

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-(4-chlorophenyl)oxetane-2-carboxylate
  • Lithium 2-(4-bromophenyl)oxetane-2-carboxylate
  • Lithium 2-(4-methylphenyl)oxetane-2-carboxylate

Uniqueness

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

2757999-65-6

Molecular Formula

C10H8FLiO3

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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